2-chloro-5-iodo-N-phenylbenzamide
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Overview
Description
2-chloro-5-iodo-N-phenylbenzamide is an organic compound with the molecular formula C13H9ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively, and an N-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-phenylbenzamide typically involves the following steps:
Nitration: The starting material, N-phenylbenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: The amino group is replaced with chlorine and iodine atoms through halogenation reactions.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzamides .
Scientific Research Applications
2-chloro-5-iodo-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it can act as an antagonist for certain receptors, inhibiting their activity. The compound may also modulate various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: This compound is similar in structure but has a nitro group instead of an iodine atom.
2-iodo-N-phenylbenzamide: Lacks the chlorine atom present in 2-chloro-5-iodo-N-phenylbenzamide.
N-phenylbenzamide: The parent compound without any halogen substitutions.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C13H9ClINO |
---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C13H9ClINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
GORINIAIULAONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
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